Flomoxef Sodium: A Technical Guide to its Antibacterial Spectrum and In Vitro Activity
Flomoxef Sodium: A Technical Guide to its Antibacterial Spectrum and In Vitro Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flomoxef sodium is a parenteral oxacephem antibiotic, structurally related to the cephalosporin class of beta-lactam antibiotics.[1][2] It exerts its bactericidal effect by inhibiting bacterial cell wall synthesis, a critical process for bacterial survival and replication.[1][3] This technical guide provides an in-depth overview of the antibacterial spectrum and in vitro activity of Flomoxef sodium, presenting key data, experimental methodologies, and its mechanism of action.
Mechanism of Action
Flomoxef sodium's primary target is the bacterial cell wall.[1] The key steps in its mechanism of action are:
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Inhibition of Peptidoglycan Synthesis: Flomoxef sodium interferes with the synthesis of peptidoglycan, a vital polymer that forms the mesh-like layer of the bacterial cell wall, providing it with structural integrity.[3]
-
Targeting Penicillin-Binding Proteins (PBPs): The drug specifically binds to and inhibits the activity of penicillin-binding proteins (PBPs).[1][3] PBPs are enzymes essential for the final steps of peptidoglycan assembly, including the cross-linking of peptidoglycan chains.[3]
-
Cell Wall Destabilization and Lysis: By inhibiting PBPs, Flomoxef sodium prevents the formation of a stable cell wall. This leads to a structurally compromised cell wall that cannot withstand the internal osmotic pressure, ultimately resulting in cell lysis and death.[1][3]
This bactericidal action is most effective against actively dividing bacteria that are synthesizing new cell wall material.[3]
Antibacterial Spectrum
Flomoxef sodium exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][3] Its stability against many beta-lactamases enhances its efficacy against strains that are resistant to other beta-lactam antibiotics.[3]
Gram-Positive Activity
Flomoxef is potent against many clinically important Gram-positive pathogens. It demonstrates excellent activity against methicillin-susceptible Staphylococcus aureus (MSSA) and Streptococcus pyogenes.[4][5]
Gram-Negative Activity
The drug is also highly active against a range of Gram-negative bacteria. It shows excellent activity against Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, including strains that produce extended-spectrum beta-lactamases (ESBLs).[4][5] However, Flomoxef has no activity against Pseudomonas aeruginosa.[6]
In Vitro Activity: Minimum Inhibitory Concentrations (MICs)
The following tables summarize the in vitro activity of Flomoxef sodium against various bacterial isolates, as determined by the broth microdilution method.[4] MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 1: In Vitro Activity of Flomoxef Sodium Against Gram-Negative Bacteria
| Organism | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) |
| Escherichia coli | Not Specified | 88.8[4] | ||
| Escherichia coli (ESBL-producing) | Not Specified | 0.125[4][5] | 0.5-1[4][5] | |
| Klebsiella pneumoniae | Not Specified | 88.3[4] | ||
| Klebsiella pneumoniae (ESBL-producing) | Not Specified | 0.125[4][5] | 0.5-1[4][5] | |
| Proteus mirabilis | Not Specified | 97.7[4] | ||
| Proteus mirabilis (ESBL-producing) | Not Specified | 0.125[4][5] | 0.5-1[4][5] | |
| Enterobacter spp. | 20 | Geometric Mean MIC: 12.6[7] | ||
| Acinetobacter anitratus | 20 | Geometric Mean MIC: 33.1[7] | ||
| Pseudomonas aeruginosa | 20 | >256[7] |
Table 2: In Vitro Activity of Flomoxef Sodium Against Gram-Positive Bacteria
| Organism | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MSSA) | Not Specified | 0.5[4][5] | 0.5[4][5] |
| Staphylococcus aureus | 20 | Geometric Mean MIC: 0.44[7] | |
| Streptococcus pyogenes | Not Specified | 0.125[4][5] | 0.25[4][5] |
| Streptococcus pneumoniae | Not Specified | 2[4][5] | 16[4][5] |
| Enterococcus faecalis | 20 | Geometric Mean MIC: 64[7] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values presented were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol Steps:
-
Bacterial Isolate Preparation: A standardized inoculum of the test bacterium is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL).[8]
-
Antibiotic Dilution: Serial twofold dilutions of Flomoxef sodium are prepared in cation-adjusted Mueller-Hinton broth in a microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of Flomoxef sodium that completely inhibits visible growth of the bacterium.
Time-Kill Kinetics Assay
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[9]
Protocol Steps:
-
Inoculum Preparation: A bacterial culture in its logarithmic growth phase is prepared.
-
Exposure to Antibiotic: Flomoxef sodium is added to the bacterial culture at various multiples of its predetermined MIC.
-
Sampling Over Time: Aliquots are removed from the culture at specific time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Quantification of Viable Bacteria: The antibiotic in the collected samples is neutralized, and the samples are serially diluted and plated on agar to determine the number of viable bacteria (Colony Forming Units, CFU/mL).
-
Data Analysis: The results are plotted as log₁₀ CFU/mL versus time to visualize the rate of bacterial killing. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% killing) from the initial inoculum.[9]
Post-Antibiotic Effect (PAE)
The PAE refers to the suppression of bacterial growth that persists after a short exposure of the organisms to an antimicrobial agent.[10] Beta-lactam antibiotics, including cephalosporins, generally exhibit a weak or absent PAE.[10]
Protocol Steps:
-
Antibiotic Exposure: A bacterial culture is exposed to a specific concentration of Flomoxef sodium for a defined period (e.g., 1-2 hours).
-
Antibiotic Removal: The antibiotic is removed by methods such as repeated centrifugation and washing of the bacterial cells.
-
Monitoring of Regrowth: The treated bacterial culture is re-incubated in an antibiotic-free medium, and bacterial growth is monitored over time by quantifying viable cell counts.
-
PAE Calculation: The PAE is calculated as the difference between the time it takes for the treated culture to increase by 1-log₁₀ and the time it takes for an untreated control culture to increase by the same amount.
Conclusion
Flomoxef sodium is a broad-spectrum oxacephem antibiotic with potent in vitro activity against a wide range of clinically relevant Gram-positive and Gram-negative pathogens, including ESBL-producing Enterobacteriaceae. Its mechanism of action, centered on the inhibition of bacterial cell wall synthesis via PBP binding, results in a bactericidal effect. The presented data and experimental protocols provide a comprehensive technical overview for researchers and drug development professionals engaged in the study and application of this important antimicrobial agent.
References
- 1. What is Flomoxef Sodium used for? [synapse.patsnap.com]
- 2. Flomoxef - AdisInsight [adisinsight.springer.com]
- 3. What is the mechanism of Flomoxef Sodium? [synapse.patsnap.com]
- 4. Flomoxef showed excellent in vitro activity against clinically important gram-positive and gram-negative pathogens causing community- and hospital-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The in vitro activity of flomoxef compared to four other cephalosporins and imipenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interpretive criteria of antimicrobial disk susceptibility tests with flomoxef - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. emerypharma.com [emerypharma.com]
- 10. derangedphysiology.com [derangedphysiology.com]
